Imidazo[2,1-B]thiazole-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5(10)4-3-11-6-7-1-2-8(4)6/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMUNAZNDFRJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CSC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628053 | |
| Record name | Imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479028-73-4 | |
| Record name | Imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Chemistry of Imidazo 2,1 B Thiazole 3 Carboxylic Acid and Its Derivatives
Classical and Modern Synthetic Routes to the Imidazo[2,1-B]thiazole (B1210989) Core Structure
The construction of the imidazo[2,1-b]thiazole core can be achieved through various synthetic strategies, ranging from traditional cyclocondensation reactions to more contemporary multicomponent approaches.
Cyclocondensation Reactions for Imidazo[2,1-B]thiazole Ring Formation
Cyclocondensation reactions represent a fundamental and widely employed method for the synthesis of the imidazo[2,1-b]thiazole ring system. researchgate.net This approach typically involves the reaction of a pre-formed thiazole (B1198619) ring with a reagent that provides the necessary atoms to construct the fused imidazole (B134444) ring.
A prevalent method for the synthesis of the imidazo[2,1-b]thiazole core is the Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiazole (B372263) derivative with an α-haloketone or a phenacyl bromide. researchgate.netnih.gov This reaction leads to the formation of the fused imidazole ring. The reaction of 2-aminothiazole with 2-bromo-1-phenylethanones in refluxing acetone (B3395972) is a known method to produce 6-phenylimidazo[2,1-b]thiazoles. nih.gov The use of microwave assistance in this type of reaction has been shown to improve yields and reduce reaction times compared to conventional heating methods. nih.gov
For instance, the synthesis of various N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been achieved through the Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave irradiation. nih.gov While neutral solvents typically lead to the formation of 2-(N-substituted amino)thiazoles, conducting the Hantzsch synthesis under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org
Table 1: Examples of Hantzsch Synthesis for Imidazo[2,1-b]thiazole Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| Thiazol-2-amine | 2-Bromo-1-phenylethanones | Acetone, reflux | 6-Phenylimidazo[2,1-b]thiazoles | nih.gov |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | Microwave | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |
To obtain Imidazo[2,1-b]thiazole-3-carboxylic acid, a common strategy involves the synthesis of a corresponding ester derivative followed by hydrolysis. A key intermediate, ethyl-2-aminothiazole-4-carboxylate, can be synthesized through the condensation of ethyl bromopyruvate and thiourea. nih.gov This intermediate can then undergo cyclization with various phenacyl bromides to form the imidazo[2,1-b]thiazole esters. nih.gov Subsequent hydrolysis of these esters, often carried out in the presence of a base such as lithium hydroxide (B78521) monohydrate (LiOH·H₂O), yields the desired carboxylic acids. nih.gov
Table 2: Ester Hydrolysis for the Synthesis of Imidazo[2,1-b]thiazole Carboxylic Acids
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole esters (5a-e) | Lithium hydroxide monohydrate (LiOH·H₂O) | Imidazo[2,1-b]thiazole carboxylic acids (6a-e) | nih.gov |
Multicomponent Reaction (MCR) Approaches to Imidazo[2,1-B]thiazoles
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCR strategies have been developed for the synthesis of the imidazo[2,1-b]thiazole scaffold. mdpi.com
One-pot three-component reactions provide a direct and efficient route to novel imidazo[2,1-b]thiazole derivatives. One such method involves the condensation of a 4-phenylthiazol-2-amine, an aromatic aldehyde, and an isocyanide, which yields the target compounds in high yields. orientjchem.org Another example is the reaction of arylglyoxals, thiobarbituric acid, and 2-aminobenzothiazole (B30445) in the presence of acetic acid, which can be performed under both thermal and microwave conditions. tandfonline.com The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based multicomponent reaction, has also been utilized for the synthesis of imidazo[2,1-b]thiazoles. mdpi.comresearchgate.net
Table 3: Examples of One-Pot Three-Component Syntheses of Imidazo[2,1-b]thiazoles
| Component 1 | Component 2 | Component 3 | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 4-Phenylthiazol-2-amine | Aromatic aldehyde | Isocyanide | Not specified | Imidazo[2,1-b]thiazoles | orientjchem.org |
| Arylglyoxals | Thiobarbituric acid | 2-Aminobenzothiazole | Acetic acid, ethanol, thermal/microwave | Benzimidazo[2,1-b]thiazoles | tandfonline.com |
| 3-Formylchromone | 2-Aminothiazole | Isocyanide | Toluene, 100 °C | Imidazo[2,1-b]thiazoles | mdpi.comresearchgate.net |
The efficiency and scope of multicomponent reactions for the synthesis of imidazo[2,1-b]thiazoles can often be enhanced through the use of catalysts. For instance, the condensation of 4-phenylthiazol-2-amine, aromatic aldehydes, and isocyanide can be catalyzed by FeCl₃ or ZnCl₂. researchgate.net In the absence of these catalysts, no product is formed, highlighting their crucial role in the reaction. researchgate.net
Copper catalysts have also been employed in MCRs to generate the imidazo[2,1-b]thiazole core. Copper-catalyzed A³ coupling reactions are a known method for this synthesis. researchgate.net Furthermore, Cu(OTf)₂ has been used to catalyze multicomponent reactions that provide access to imidazo[2,1-b]thiazole derivatives. beilstein-journals.org
Stereoselective Synthetic Strategies for Imidazo[2,1-B]thiazole Scaffolds
The development of stereoselective methods to construct the imidazo[2,1-b]thiazole core is crucial for accessing chiral molecules with specific biological functions. One effective approach involves the use of cycloaddition reactions, which allow for the controlled formation of stereocenters.
The [3+2] cycloaddition (32CA) reaction is a powerful tool for the stereoselective synthesis of complex heterocyclic systems. mdpi.com A notable application of this strategy is the synthesis of novel spirooxindole hybrids incorporating the imidazo[2,1-b]thiazole framework. mdpi.com
In a specific example, a multi-component reaction was employed, starting with an ethylene (B1197577) derivative of an imidazo[2,1-b]thiazole, namely (Z)-2-(4-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b]thiazol-3(2H)-one. mdpi.com This substrate was reacted with 6-chloroisatin (B1630522) and (R)-thiazolidine-4-carboxylic acid. The reaction proceeds through the in-situ generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with the imidazo[2,1-b]thiazole-based ethylene derivative. mdpi.com This process affords a complex bis-spiro compound in a stereoselective manner, with the relative absolute configuration confirmed by single-crystal X-ray diffraction analysis. mdpi.com
Table 1: Example of [3+2] Cycloaddition for Imidazo[2,1-b]thiazole Scaffold Synthesis mdpi.com
| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Product | Key Feature |
|---|
Derivatization Strategies at the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the imidazo[2,1-b]thiazole ring is a versatile handle for introducing a wide range of functional groups and building molecular complexity. Key derivatization strategies include carboxamide coupling, esterification, and hydrolysis.
Amide bond formation is a prevalent strategy for functionalizing the this compound core, leading to the synthesis of derivatives with diverse biological activities. nih.govrsc.org This transformation is typically achieved by activating the carboxylic acid with a coupling reagent before its reaction with a primary or secondary amine. luxembourg-bio.com
The use of carbodiimide (B86325) coupling agents, often in conjunction with additives, is a standard and effective method for synthesizing amides from carboxylic acids and amines. luxembourg-bio.compeptide.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly used, frequently with an additive like 1-Hydroxybenzotriazole (HOBt) to improve reaction yields and minimize side reactions like racemization. luxembourg-bio.comnih.govluxembourg-bio.com
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent (e.g., EDCI) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comluxembourg-bio.com This intermediate can then react directly with an amine to form the amide bond. The addition of HOBt provides an alternative pathway where the O-acylisourea reacts with HOBt to form an active ester, which is less prone to side reactions and efficiently acylates the amine. luxembourg-bio.comluxembourg-bio.com
A practical application of this method is the synthesis of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates. nih.gov In this procedure, the precursor imidazo[2,1-b]thiazole carboxylic acid is dissolved in a solvent like dry dimethylformamide (DMF) and cooled. nih.gov EDCI and HOBt are added, followed by the desired amine (e.g., an aryl sulfonyl piperazine intermediate) and a base such as triethylamine. nih.gov The reaction mixture is stirred at room temperature to allow the coupling to proceed to completion, yielding the target carboxamide derivative. nih.gov
Table 2: Reagents for Carboxamide Coupling of this compound nih.gov
| Carboxylic Acid Substrate | Amine Substrate | Coupling Reagent | Additive | Base | Solvent | Product |
|---|
The carboxylic acid moiety can be modulated through esterification and subsequent hydrolysis. These processes are fundamental in synthetic schemes, often used for protecting the carboxylic acid group or for converting an ester precursor into the required carboxylic acid for further functionalization. nih.gov
For instance, in the synthesis of this compound precursors, the scaffold is often constructed with an ester group at the 3-position. This ester can then be hydrolyzed to furnish the free carboxylic acid. A common method for this transformation is base-mediated hydrolysis. The ester intermediate is treated with a base like lithium hydroxide monohydrate (LiOH·H₂O) in a suitable solvent system. nih.gov This reaction cleaves the ester bond, and upon acidic workup, protonates the resulting carboxylate to yield the desired this compound, which can then be used in subsequent reactions like amide coupling. nih.gov
The imidazo[2,1-b]thiazole ring is an electron-rich system susceptible to electrophilic substitution. rsc.org Studies have shown that these reactions occur preferentially at the 5-position of the ring system. rsc.orgpharmaguideline.com The reactivity of this position allows for the introduction of various substituents, further diversifying the chemical space of these scaffolds.
A range of electrophilic substitution reactions have been successfully performed on the imidazo[2,1-b]thiazole nucleus. rsc.org These include:
Bromination: The ring can be readily brominated at position 5. This reaction proceeds even when the substituent at position 6 is itself a reactive nucleus, such as a 2-thienyl group, highlighting the high reactivity of the C-5 position. rsc.org
Nitrosation: While 6-alkyl-5-nitrosoimidazo[2,1-b]thiazoles can be unstable, they have been prepared using specific procedures with mild work-up conditions. rsc.org
Formylation: The Vilsmeier-Haack reaction, using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), effectively introduces a formyl group at the 5-position. rsc.orgchemmethod.com
Trifluoroacetylation and Thiocyanation: The imidazo[2,1-b]thiazole system is easily converted into 5-trifluoroacetyl and 5-thiocyanate derivatives. rsc.org
The electronic nature of substituents on the ring can influence the rate of these reactions. For example, an electron-donating methyl group at the 3-position increases the rate constant of acid-catalysed deuteriation at the 5-position. rsc.org
Table 3: Summary of Electrophilic Substitution Reactions on the Imidazo[2,1-b]thiazole Ring rsc.orgchemmethod.com
| Reaction Type | Reagent(s) | Position of Substitution | Product |
|---|---|---|---|
| Bromination | Bromine | 5 | 5-Bromo-imidazo[2,1-b]thiazole |
| Nitrosation | Sodium nitrite (B80452) / Acetic acid | 5 | 5-Nitroso-imidazo[2,1-b]thiazole |
| Formylation | Vilsmeier-Haack (POCl₃/DMF) | 5 | Imidazo[2,1-b]thiazole-5-carbaldehyde |
| Trifluoroacetylation | N/A | 5 | 5-Trifluoroacetyl-imidazo[2,1-b]thiazole |
N-Alkylation and "Click Chemistry" Modifications for Advanced Derivatives
The strategic modification of the this compound scaffold through N-alkylation and "click chemistry" has emerged as a powerful approach for the synthesis of advanced derivatives with diverse functionalities. These methodologies allow for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical and biological properties.
N-Alkylation Strategies
N-alkylation is a fundamental tool for introducing alkyl groups onto nitrogen-containing heterocyclic compounds. In the context of this compound derivatives, this reaction is typically performed on an amine-containing linker that has been coupled to the carboxylic acid moiety. This multi-step approach first involves the formation of a carboxamide, followed by the alkylation of a secondary amine, such as a piperazine ring.
A common synthetic route involves the initial conversion of the carboxylic acid to an amide by coupling it with N-Boc piperazine. Subsequent deprotection of the Boc group yields a key intermediate with a free secondary amine. This intermediate is then subjected to N-alkylation using various alkyl halides in the presence of a base like potassium carbonate (K₂CO₃). For instance, N-alkylation with propargyl bromide introduces a terminal alkyne functionality, which is a crucial precursor for "click chemistry" modifications. nih.govsemanticscholar.org Similarly, reaction with 2-bromoethanol (B42945) can introduce a hydroxyethyl (B10761427) group. semanticscholar.org
Table 1: Examples of N-Alkylation Reactions on Imidazo[2,1-b]thiazole Derivatives
| Starting Material | Alkylating Agent | Base | Product |
| Imidazo[2,1-b]thiazole-piperazine carboxamide | Propargyl bromide | K₂CO₃ | N-propargyl-imidazo[2,1-b]thiazole-piperazine carboxamide |
| Imidazo[2,1-b]thiazole-piperazine carboxamide | 2-Bromoethanol | K₂CO₃ | N-(2-hydroxyethyl)-imidazo[2,1-b]thiazole-piperazine carboxamide |
"Click Chemistry" Modifications
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a premier method for conjugating different molecular entities with high efficiency and specificity. nih.govwikipedia.org This reaction forms a stable 1,2,3-triazole ring, linking two molecular fragments.
In the synthesis of advanced Imidazo[2,1-b]thiazole derivatives, the N-propargylated intermediates serve as the alkyne component in the CuAAC reaction. These are then reacted with a variety of organic azides to generate a library of triazole-containing compounds. nih.govsemanticscholar.orgrsc.org The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. wikipedia.org This methodology is highly versatile, allowing for the introduction of diverse aryl and alkyl substituents onto the triazole ring, thereby enabling extensive structure-activity relationship studies. nih.govrsc.org
The synthesis of these triazole derivatives generally involves reacting the N-propargylated imidazo[2,1-b]thiazole carboxamide with a desired azide (B81097) in the presence of a copper catalyst. nih.govsemanticscholar.org This approach has been successfully employed to create four series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues combined with piperazine and various 1,2,3-triazoles. nih.govrsc.org
Table 2: Synthesis of Triazole Derivatives via Click Chemistry
| Alkyne Precursor | Azide Reactant | Catalyst System | Product |
| N-propargyl-imidazo[2,1-b]thiazole-piperazine carboxamide | Phenyl azide | CuSO₄, Sodium Ascorbate | 1-(4-phenyl-1H-1,2,3-triazol-1-yl)-...-imidazo[2,1-b]thiazole derivative |
| N-propargyl-imidazo[2,1-b]thiazole-piperazine carboxamide | Benzyl azide | CuSO₄, Sodium Ascorbate | 1-(4-benzyl-1H-1,2,3-triazol-1-yl)-...-imidazo[2,1-b]thiazole derivative |
| N-propargyl-imidazo[2,1-b]thiazole-piperazine carboxamide | 4-Nitrophenyl azide | CuSO₄, Sodium Ascorbate | 1-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)-...-imidazo[2,1-b]thiazole derivative |
Structure Activity Relationship Sar and Rational Design of Imidazo 2,1 B Thiazole 3 Carboxylic Acid Derivatives
Correlation of Structural Features with Biological Activities
The biological profile of imidazo[2,1-b]thiazole (B1210989) derivatives is intricately linked to their structural architecture. The nature and position of various substituents, coupled with the functionality of the carboxylic acid group, dictate the molecule's interaction with biological targets, ultimately defining its pharmacological effect.
Impact of Substituents on Pharmacological Potency and Selectivity
The potency and selectivity of imidazo[2,1-b]thiazole derivatives can be precisely tuned by modifying the substituents on the heterocyclic core. Research has consistently shown that both the electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents play a critical role. nih.govresearchgate.net
For instance, in the development of antitubercular agents, specific substitutions on an aryl ring attached to the imidazo[2,1-b]thiazole scaffold have a profound effect on activity. A derivative bearing a 4-nitro phenyl group (an electron-withdrawing group) and another with a 2,4-dichloro phenyl moiety were identified as highly potent against Mycobacterium tuberculosis. rsc.org The electron-withdrawing nature of halogens is a recurring theme, often enhancing bioactivity. nih.gov Similarly, brief SAR studies have highlighted that incorporating chlorophenyl, pyridine, or coumarin (B35378) moieties is significantly related to antimycobacterial efficacy. researchgate.net
In the context of anti-inflammatory agents targeting cyclooxygenase (COX) enzymes, the type and size of amine substituents at the C-5 position were found to directly influence both the potency and selectivity for COX-2. researchgate.netnih.gov One of the most potent and selective COX-2 inhibitors from a studied series was N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, which demonstrated an IC50 value of 0.08 µM for COX-2 and a high selectivity index. researchgate.netnih.gov
Furthermore, in the pursuit of anticancer agents, imidazo[2,1-b]thiazole-benzimidazole conjugates have been investigated as microtubule-targeting agents. One such conjugate displayed significant cytotoxicity against the A549 human lung cancer cell line, with an IC50 value of 1.08 µM, and was found to arrest the cell cycle in the G2/M phase. nih.gov
| Derivative Class | Substituent(s) | Biological Activity | Key Findings | Reference(s) |
| Benzo[d]imidazo[2,1-b]thiazole Carboxamides | 4-nitro phenyl | Antimycobacterial | Potent activity against M. tuberculosis (IC50 = 2.32 µM). | rsc.org |
| Benzo[d]imidazo[2,1-b]thiazole Carboxamides | 2,4-dichloro phenyl | Antimycobacterial | Significant activity against M. tuberculosis (IC50 = 2.03 µM). | rsc.org |
| Imidazo[2,1-b]thiazoles | N,N-dimethyl methanamine at C-5 | COX-2 Inhibition | Highly potent and selective (IC50 = 0.08 µM; SI > 313). | researchgate.netnih.gov |
| Imidazo[2,1-b]thiazole-benzimidazole Conjugates | Benzimidazole moiety | Anticancer (Lung) | Significant cytotoxicity (IC50 = 1.08 µM); induces G2/M cell cycle arrest. | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | Halogens (e.g., Cl, F) | Antitubercular | Potent inhibition (MIC = 1.6 µg/mL), comparable to standard drugs. | nih.gov |
Role of the Carboxylic Acid Position and its Derivatives in Molecular Recognition
The carboxylic acid group at the 3-position is a cornerstone of the molecular design for this class of compounds. While possessing inherent potential for hydrogen bonding, its primary role is often as a versatile synthetic intermediate, enabling the creation of diverse libraries of esters and, more frequently, amides. This process of derivatization is a key strategy for exploring molecular recognition patterns and optimizing pharmacological activity. nih.gov
For example, imidazo[2,1-b]thiazole-carboxylic acids have been used as key intermediates to synthesize conjugates with sulfonyl piperazine (B1678402) moieties. nih.gov These final compounds were evaluated as inhibitors of carbonic anhydrase (CA), with several derivatives showing selective and acceptable inhibitory activity against the cytosolic isoform hCA II. nih.gov
Similarly, the carboxylic acid has been converted into carboxamides linked to piperazine and 1,2,3-triazole units to produce potent antimycobacterial agents. rsc.org This highlights how the carboxylic acid function serves as a platform for introducing new chemical entities that can engage in additional, productive interactions with a biological target. The resulting amide bond is often more stable in vivo than an ester linkage and provides additional hydrogen bond donor and acceptor sites, which can be crucial for binding affinity. The thiazole (B1198619) moiety itself is a versatile scaffold, and when molecules containing this ring enter physiological systems, they can interact in various ways to elicit biological effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis of Imidazo[2,1-B]thiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on imidazo[2,1-b]thiazole-3-carboxylic acids are not extensively detailed, analyses of related imidazole-containing pharmacophores provide valuable insights into the descriptors that govern their activity. researchgate.net These studies aim to create predictive models that can guide the synthesis of new molecules with enhanced efficacy.
For a series of imidazole (B134444) derivatives acting as heme oxygenase inhibitors, 2D and 3D QSAR models were successfully generated. researchgate.net The statistical quality of these models, indicated by high correlation coefficients (r²), demonstrates their predictive power. Such models are instrumental in identifying the key physicochemical, electronic, and steric properties that drive biological activity. researchgate.net
The predictive power of QSAR models is derived from a range of calculated molecular descriptors that quantify different aspects of a molecule's structure. These are broadly categorized as thermodynamic, electronic, and steric.
Thermodynamic Descriptors: These often relate to the hydrophobic character of the molecule, which influences its absorption, distribution, and ability to penetrate cell membranes.
Electronic Descriptors: These describe the electronic distribution within the molecule. For imidazo[2,1-b]thiazole derivatives, the introduction of electron-withdrawing groups like halogens can increase chemical stability, whereas electron-donating groups such as methoxy (B1213986) can enhance reactivity. nih.gov Density Functional Theory (DFT) analyses have been used to calculate electronic properties like the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule and its substituents. 3D-QSAR models often generate contour maps that indicate regions where steric bulk is either favorable or unfavorable for activity. researchgate.net For instance, a QSAR model might suggest that bulky substituents are preferred in one region of the molecule to maximize van der Waals interactions with the target, while another region may require smaller groups to avoid steric clashes. researchgate.net
Molecular Design Principles for Enhanced Biological Efficacy
The rational design of more effective imidazo[2,1-b]thiazole-based drugs hinges on a deep understanding of the non-covalent interactions that govern ligand-receptor binding. By strategically modifying the lead compound's structure, medicinal chemists can introduce or enhance key interactions to improve binding affinity and selectivity.
Strategic Introduction of Hydrogen-Bonding and π-Stacking Interactions
Hydrogen bonds and π-stacking are two of the most important non-covalent interactions in drug design. Their strategic incorporation can significantly enhance the biological efficacy of imidazo[2,1-b]thiazole derivatives.
Hydrogen-Bonding: The nitrogen atoms within the imidazo[2,1-b]thiazole core and the oxygen and nitrogen atoms in the carboxylic acid or carboxamide derivatives are prime sites for hydrogen bonding. Molecular docking studies of antimycobacterial derivatives have shown that these interactions are critical for binding to the target enzyme, Pantothenate synthetase. rsc.org Specific amino acid residues in the active site can act as hydrogen bond donors or acceptors, forming a stable complex with the inhibitor.
By leveraging computational tools like molecular docking and QSAR, coupled with a thorough understanding of SAR, researchers can continue to refine the imidazo[2,1-b]thiazole-3-carboxylic acid scaffold to develop next-generation therapeutics with superior potency and safety profiles.
Design of Fused Heterocyclic Hybrids (e.g., Imidazo[2,1-b]nih.govresearchgate.netsemanticscholar.orgthiadiazole)
The rational design of novel therapeutic agents often involves the hybridization of two or more pharmacophores to create a single molecular entity with potentially enhanced biological activity or a multi-target profile. A prominent strategy in the development of derivatives from the Imidazo[2,1-b]thiazole scaffold is the fusion with other heterocyclic rings to create more complex, polycyclic systems. The fusion of a 1,3,4-thiadiazole (B1197879) ring to the imidazo[2,1-b]thiazole core, resulting in the imidazo[2,1-b] nih.govresearchgate.netsemanticscholar.orgthiadiazole system, is a well-explored approach to generate compounds with a broad spectrum of pharmacological activities. nih.govresearchgate.net
The synthesis of these fused hybrids typically begins with a precursor, 2-amino-1,3,4-thiadiazole, which can be reacted with phenacyl bromides to construct the imidazo[2,1-b] nih.govresearchgate.netsemanticscholar.orgthiadiazole core. mdpi.com This core structure then serves as a versatile template for further modifications, such as electrophilic substitution reactions at position 5 of the imidazole ring, allowing for the introduction of various functional groups to modulate the compound's properties. mdpi.com
Derivatives of the imidazo[2,1-b] nih.govresearchgate.netsemanticscholar.orgthiadiazole scaffold have demonstrated significant potential across several therapeutic areas. They have been extensively investigated for their antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netsemanticscholar.org For instance, a number of imidazo[2,1-b] nih.govresearchgate.netsemanticscholar.orgthiadiazole derivatives have been reported to exhibit notable antitumor activity. nih.gov The design rationale is based on combining the established biological significance of both the imidazo[2,1-b]thiazole and the 1,3,4-thiadiazole moieties to achieve synergistic effects. researchgate.net
Research into 2,6-diaryl-imidazo[2,1-b] nih.govresearchgate.netsemanticscholar.orgthiadiazole derivatives has identified compounds with potent anti-inflammatory and analgesic properties. semanticscholar.org Molecular docking studies on these hybrids have suggested that they can effectively inhibit cyclooxygenases (COX-1/COX-2), which are key enzymes in the inflammatory pathway. semanticscholar.org Similarly, other derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases, particularly isoforms associated with tumors like hCA IX and hCA XII. nih.gov
The table below summarizes the biological activities of representative imidazo[2,1-b] nih.govresearchgate.netsemanticscholar.orgthiadiazole derivatives.
| Compound Class | Rationale/Target | Observed Biological Activity | Reference |
| 2,6-diaryl-imidazo[2,1-b] nih.govresearchgate.netsemanticscholar.orgthiadiazoles | Cyclooxygenase (COX) Inhibition | Anti-inflammatory and analgesic activities. Some compounds showed better activity than the standard drug, diclofenac. | semanticscholar.org |
| 6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles | General Antimicrobial | Slight to moderate activity against Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli. | mdpi.com |
| Benzenesulfonamide bearing imidazothiadiazole hybrids | Carbonic Anhydrase (CA) Inhibition | Inhibition of tumor-associated carbonic anhydrases IX and XII. | nih.gov |
| General Imidazo[2,1-b] nih.govresearchgate.netsemanticscholar.orgthiadiazole derivatives | Multiple Targets | Documented activities include antimicrobial, antifungal, anticancer, anticonvulsant, analgesic, and diuretic properties. | researchgate.net |
Importance of Specific Moieties (e.g., Spirothiazolidinone) for Activity Enhancement
The strategic incorporation of specific chemical moieties onto the core this compound framework is a cornerstone of structure-activity relationship (SAR) studies aimed at enhancing therapeutic potency. One such moiety that has proven to be of significant interest is the spirothiazolidinone ring system. nih.gov A spiro compound is characterized by two rings connected through a single common atom, and the fusion of a thiazolidinone ring in this manner to the imidazo[2,1-b]thiazole scaffold has led to the discovery of derivatives with potent biological activities, particularly as anti-infective and anticancer agents. nih.govnih.gov
The rationale for this design approach is to combine the pharmacological profiles of both the imidazo[2,1-b]thiazole core and the spirothiazolidinone moiety. nih.gov The spirothiazolidinone ring itself is a recognized pharmacophore associated with a variety of biological effects, including antitubercular activity. nih.gov By linking it to the imidazo[2,1-b]thiazole nucleus, researchers aim to create hybrid molecules with improved activity and target specificity.
A series of novel spirothiazolidinone derivatives of imidazo[2,1-b]thiazole have been synthesized and evaluated for their antimycobacterial and antiviral properties. nih.gov The synthesis often involves creating an acyl-hydrazone intermediate from the core structure, which then undergoes cyclization with thioglycolic acid to form the spirothiazolidinone ring. nih.gov Biological evaluations of these compounds have shown that this structural modification can lead to promising antitubercular activity against Mycobacterium tuberculosis. nih.gov
Furthermore, the introduction of a spirothiazolidinone moiety has been explored for its potential in cancer therapy. Studies have focused on synthesizing imidazo[2,1-b]thiazole derivatives carrying a 3-oxo-1-thia-4-azaspiro[4.5]decane moiety (a type of spirothiazolidinone) and evaluating their efficacy as anticancer agents. nih.gov These compounds were investigated for their ability to inhibit Focal Adhesion Kinase (FAK), a protein that is overexpressed in many types of tumors and plays a crucial role in cell survival and proliferation. nih.gov Several of these derivatives exhibited potent FAK inhibitory activity and cytotoxicity against glioma cancer cell lines, with some showing higher or comparable activity to the reference drug, cisplatin. nih.gov
The data below presents findings from studies on imidazo[2,1-b]thiazole derivatives functionalized with a spirothiazolidinone moiety.
| Compound Series | Specific Moiety | Target/Organism | Key Findings | Reference |
| Spirothiazolidinone derivatives of imidazo[2,1-b]thiazole | Spirothiazolidinone | Mycobacterium tuberculosis | Several compounds displayed promising antitubercular activity. | nih.gov |
| Spirothiazolidinone derivatives of imidazo[2,1-b]thiazole | Feline corona virus, Feline herpes virus, Coxsackie B4 virus | Specific derivatives showed potent activity against these viruses. | nih.gov | |
| Imidazo[2,1-b]thiazole-spirothiazolidinone hybrids | 3-oxo-1-thia-4-azaspiro[4.5]decane | Focal Adhesion Kinase (FAK), Glioma C6 cancer cell line | Compounds with methyl, propyl, or phenyl groups on the spiro ring showed high FAK inhibitory activity and cytotoxicity. | nih.gov |
Molecular Targets and Biological Mechanisms of Action of Imidazo 2,1 B Thiazole 3 Carboxylic Acid Derivatives
Enzyme Inhibition Studies and Mechanisms
Imidazo[2,1-b]thiazole-3-carboxylic acid derivatives have been identified as potent inhibitors of several key enzymes implicated in various pathological conditions. The following sections detail the research findings related to their enzyme inhibitory activities.
A series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes. These studies have revealed that the 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole scaffold is a promising framework for the design of selective COX-2 inhibitors. The potency and selectivity of these compounds are influenced by the nature and size of the substituent at the C-5 position of the imidazo[2,1-b]thiazole (B1210989) ring.
In one study, all synthesized compounds (6a-g) demonstrated selective inhibition of the COX-2 isoenzyme, with IC50 values in the potent range of 0.08-0.16 µM. Notably, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) emerged as the most potent COX-2 inhibitor among the series, with an IC50 of 0.08 µM and a high selectivity index.
Table 1: In-vitro COX-1 and COX-2 Enzyme Inhibition Data for Imidazo[2,1-b]thiazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |
|---|---|---|---|
| 6a | >100 | 0.08 | >1250 |
| 6b | >100 | 0.12 | >833 |
| 6c | >100 | 0.14 | >714 |
| 6d | >100 | 0.11 | >909 |
| 6e | >100 | 0.16 | >625 |
| 6f | 25.1 | 0.08 | 313.7 |
| 6g | 31.5 | 0.10 | 315 |
| Celecoxib | 15.3 | 0.09 | 170 |
Molecular docking studies have provided insights into the binding modes of these selective COX-2 inhibitors. The orientation and interactions of the most selective compounds within the COX-2 binding site have been evaluated. These studies help to rationalize the observed potency and selectivity, guiding the design of new analogs with improved inhibitory activity. The methylsulfonyl group, a common pharmacophore for COX-2 selectivity, plays a crucial role in the binding of these imidazo[2,1-b]thiazole derivatives to the enzyme's active site.
A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates has been synthesized and evaluated for their inhibitory potency against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. The results indicated that most of these compounds exhibited selective activity against the cytosolic isoform hCA II, with no significant activity against hCA I, IX, and XII (Ki > 100 µM).
The inhibition constants (Ki) for hCA II were in the micromolar range of 57.7–98.2 µM. This selective inhibition of hCA II over other isoforms suggests that these derivatives could be valuable tools for further understanding the physiological roles of specific CA isoforms in various diseases.
Table 2: Carbonic Anhydrase Inhibition Data for Imidazo[2,1-b]thiazole-sulfonyl Piperazine Conjugates
| Compound | hCA I Ki (µM) | hCA II Ki (µM) | hCA IX Ki (µM) | hCA XII Ki (µM) |
|---|---|---|---|---|
| 9aa | >100 | 72.4 | >100 | >100 |
| 9ab | >100 | 68.5 | >100 | >100 |
| 9ac | >100 | 57.7 | >100 | >100 |
| 9ad | >100 | 81.2 | >100 | >100 |
| 9ae | >100 | 98.2 | >100 | >100 |
| Acetazolamide | 0.025 | 0.012 | 0.025 | 0.0058 |
Imidazo[2,1-b]thiazole derivatives have been designed and synthesized as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme. Several analogs have shown potent inhibitory profiles against IDO1. For instance, certain imidazo[2,1-b]thiazoles (compounds 6, 7, and 8) exhibited IC50 values of 68.48, 82.39, and 48.48 nM, respectively. nih.gov Similarly, benzo[d]imidazo[2,1-b]thiazoles (compounds 17, 20, and 22) demonstrated promising IDO1 inhibition with IC50 values of 53.58, 53.16, and 57.95 nM, respectively. nih.gov
Docking studies have been employed to understand the interactions of these inhibitors within the IDO1 enzyme pocket. nih.gov These analyses revealed that the synthesized analogues, along with known IDO1 inhibitors, exhibit favorable docking scores and similar orientations to co-crystal ligands. nih.gov Molecular modeling simulations further validated the potential of benzo[d]imidazo[2,1-b]thiazole analogs to chelate the iron(III) within the IDO1 binding pocket, leading to a better binding affinity through hydrophobic interactions. nih.gov
Table 3: IDO1 Inhibition Data for Imidazo[2,1-b]thiazole Analogs
| Compound | IDO1 IC50 (nM) |
|---|---|
| 6 | 68.48 |
| 7 | 82.39 |
| 8 | 48.48 |
| 17 | 53.58 |
| 20 | 53.16 |
| 22 | 57.95 |
| IDO5L | 67.40 |
While specific studies on the inhibition of Jun Kinase by this compound derivatives are not extensively reported, the broader class of imidazo[2,1-b]thiazole derivatives has been investigated for its potential to inhibit various protein kinases. For example, some derivatives have been evaluated as potential focal adhesion kinase (FAK) inhibitors. nih.gov Additionally, compounds incorporating the imidazo[2,1-b]thiazole scaffold have been explored as inhibitors of other kinases, demonstrating the versatility of this heterocyclic system in targeting the kinome. Further research is needed to specifically elucidate the interaction of this compound derivatives with Jun Kinase and other related kinases.
Cyclooxygenase (COX-1 and COX-2) Inhibition
Antimicrobial Mechanisms
Imidazo[2,1-b]thiazole derivatives have been reported to possess a wide range of antimicrobial activities, including antibacterial and antifungal properties. mdpi.com However, the precise molecular mechanisms underlying these activities are not fully elucidated and appear to be diverse.
Some studies have synthesized and tested these compounds against various microorganisms, including Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli, with some derivatives showing slight to moderate activity. rsc.org The antimicrobial spectrum can be broad, with certain thiocyano derivatives showing activity against both bacteria and fungi. nih.gov
In the context of antimycobacterial activity, some imidazo[2,1-b]thiazole carboxamide derivatives have shown promising results against Mycobacterium tuberculosis. Molecular docking studies have suggested that these compounds may act by inhibiting essential mycobacterial enzymes. For instance, active compounds have been docked against Pantothenate synthetase of M. tuberculosis, indicating this enzyme as a potential target. Other in silico studies have pointed towards DprE1 and 2,2-dialkylglycine decarboxylase as possible targets for antibacterial and antitubercular activity. While these docking studies provide valuable hypotheses, further experimental validation is required to confirm the precise mechanisms of antimicrobial action.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Derivatives of the imidazo[2,1-b]thiazole class have demonstrated notable antibacterial efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govchemmethod.com Certain synthesized compounds from this family have shown slight to moderate activity against microorganisms such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.govresearchgate.netmdpi.com For instance, a series of azoalkyl ether imidazo[2,1-b]benzothiazoles displayed a broad spectrum of activity, with some compounds exhibiting greater potency than reference drugs like chloromycin and norfloxacin (B1679917). nih.gov Notably, one derivative with a propyl linker was found to be up to eight times more effective against methicillin-resistant S. aureus (MRSA). nih.gov The mechanism of action for some of these derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov
Interactive Table: Antibacterial Activity of Selected Imidazo[2,1-b]thiazole Derivatives
| Compound Type | Target Organisms | Noted Activity | Reference |
|---|---|---|---|
| Azoalkyl ether imidazo[2,1-b]benzothiazoles | Gram-positive and Gram-negative bacteria, including MRSA | Higher potency than chloromycin and norfloxacin in some cases. nih.gov | nih.gov |
| Imidazo[2,1-b]-1,3,4-thiadiazoles | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Slight to moderate activity. nih.govresearchgate.netmdpi.com | nih.govresearchgate.netmdpi.com |
Antifungal Activity
The antifungal potential of imidazo[2,1-b]thiazole derivatives has been a subject of significant investigation. chemmethod.com Various synthesized compounds have demonstrated activity against fungal pathogens. nih.govresearchgate.net For example, a series of imidazole-fused imidazo[2,1-b] nih.govnih.govbohrium.comthiadiazole analogues exhibited strong antifungal activity, with high selectivity for Candida albicans over bacteria. nih.gov One particular compound, N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b] nih.govnih.govbohrium.comthiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline, showed exceptionally high activity against C. albicans, surpassing the efficacy of the standard antifungal drug fluconazole. nih.gov Furthermore, some of these potent antifungal compounds did not exhibit cytotoxicity against human cell lines, suggesting a favorable safety profile for potential therapeutic development. nih.gov
Antitubercular Activity and Mechanisms Against Mycobacterium tuberculosis
Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.govresearchgate.net Several studies have reported the synthesis and evaluation of these compounds for their antitubercular activity. lupinepublishers.com One of the key mechanisms of action for some of these derivatives is the inhibition of vital mycobacterial enzymes. For instance, imidazo[2,1-b]thiazole-5-carboxamides (ITAs) have been shown to target QcrB, a critical component of the cytochrome bcc-aa3 super complex in the mycobacterial electron transport chain. nih.gov This inhibition disrupts cellular respiration, leading to bacterial death.
Another identified target for some benzo-[d]-imidazo-[2,1-b]-thiazole derivatives is Pantothenate synthetase, an essential enzyme in the biosynthesis of coenzyme A in M. tuberculosis. rsc.org Molecular docking studies have helped to elucidate the putative binding patterns of these compounds within the active site of this enzyme. rsc.org The 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazine scaffold, a related structure, is a key pharmacophore in the antitubercular drug pretomanid, and new derivatives have shown potent activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. ucl.ac.uk The mechanism for these nitro-imidazooxazines is thought to involve interaction with the deazaflavin-dependent nitroreductase (Ddn). ucl.ac.uk
Interactive Table: Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound Series | Molecular Target | Noted Activity | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) | QcrB (cytochrome bcc-aa3 super complex) | Potent in vitro activity with MIC values in the low micromolar range. nih.gov | nih.gov |
| Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides | Pantothenate synthetase | Significant activity against M. tuberculosis H37Ra with IC50 values in the low micromolar range. rsc.org | rsc.org |
| 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazines | Deazaflavin-dependent nitroreductase (Ddn) | Remarkable activity against a panel of clinical isolates with MIC90 values below 0.5 μM. ucl.ac.uk | ucl.ac.uk |
Anticancer Mechanisms and Cellular Pathways
The anticancer potential of imidazo[2,1-b]thiazole derivatives has been extensively explored, with numerous studies reporting their synthesis and evaluation against various cancer cell lines. nih.govresearchgate.net These compounds have been shown to exert their antiproliferative effects through diverse molecular mechanisms. researchgate.net One of the key mechanisms involves the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation. researchgate.net For instance, some derivatives have been investigated as inhibitors of focal adhesion kinase (FAK), a protein that is overexpressed in certain cancers like mesothelioma and is involved in cell proliferation and migration. nih.gov
Another significant anticancer mechanism of imidazo[2,1-b]thiazole derivatives is the inhibition of tubulin polymerization. researchgate.net By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, some benzo[d]imidazo[2,1-b]thiazole derivatives have demonstrated promising anticancer activity through the induction of apoptosis. researchgate.net In some cases, these compounds have shown the ability to potentiate the effects of existing chemotherapy drugs. For example, certain imidazo[2,1-b] nih.govnih.govbohrium.comthiadiazole derivatives enhanced the antiproliferative activity of gemcitabine (B846) in peritoneal mesothelioma cells, potentially by increasing the expression of the human equilibrative nucleoside transporter-1 (hENT-1), which is a key transporter for gemcitabine. nih.gov
Other Investigated Biological Activities and Their Underlying Mechanisms
Antiviral Activity
Imidazo[2,1-b]thiazole derivatives have also been investigated for their potential as antiviral agents. nih.gov A series of novel acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazole were synthesized and evaluated for their antiviral activity against a diverse range of viruses. nih.gov Within this series, specific compounds demonstrated notable efficacy against particular viruses. For instance, compound 6d was found to be potent against Coxsackie B4 virus, while compound 5d was effective against Feline corona and Feline herpes viruses. nih.gov In another study, 3,5-disubstituted imidazo[2,1-b]thiazole carbohydrate derivatives were synthesized and tested for their activity against the Junin virus, the causative agent of Argentine hemorrhagic fever. nih.gov Two of these compounds exhibited antiviral activity superior to that of the reference drug ribavirin (B1680618) in Vero cells. nih.gov These findings highlight the potential of the imidazo[2,1-b]thiazole scaffold for the development of novel antiviral therapeutics.
Antioxidant Effects
The antioxidant properties of imidazo[2,1-b]thiazole derivatives have been the focus of several studies, which have employed various in vitro assays to evaluate their efficacy. bohrium.comnih.gov A series of novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole were assessed for their antioxidant activity using methods such as the inhibition of lipid peroxidation, scavenging of the ABTS radical, and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov Certain compounds within this series displayed significant antioxidant effects. nih.gov
The proposed mechanism for the antioxidant activity of some of these derivatives involves their ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. Molecular docking studies have also been employed to explore the potential interactions of these compounds with the active site of antioxidant enzymes like Human peroxiredoxin 5. bohrium.comnih.gov Furthermore, research on benzo bohrium.comnih.govimidazo[2,1-b]thiazole derivatives has also indicated their potential as antioxidant agents, with some compounds showing a high percentage of inhibition in DPPH radical scavenging assays. researchgate.net The imidazo[2,1-b]thiazole moiety is considered to play a significant role in the observed antioxidant activity. nih.gov
Murine Leukemia Cell Inhibition Mechanisms
Derivatives of imidazo[2,1-b]thiazole have demonstrated notable activity against leukemia cell lines, operating through multifaceted mechanisms that primarily culminate in the induction of apoptosis and disruption of the normal cell cycle progression. Research has indicated that the cytotoxic effects of these compounds are not uniform across all cancer types, with certain derivatives showing significant growth inhibition against specific leukemia cell lines.
One of the primary mechanisms by which imidazo[2,1-b]thiazole derivatives exert their anti-leukemic effects is through the induction of programmed cell death, or apoptosis. This is often accompanied by the activation of caspases, a family of proteases that are central to the apoptotic process. Mechanistic studies have revealed that in cancer cells, the apoptotic pathway can be triggered by these compounds, leading to characteristic morphological and biochemical changes, such as phosphatidylserine (B164497) externalization, which marks the cell for phagocytic removal. Furthermore, some derivatives have been shown to reduce the phosphorylation of Akt (also known as Protein Kinase B), a key component of a critical cell survival signaling pathway. The inhibition of Akt phosphorylation can disrupt downstream signaling that promotes cell survival and proliferation, thereby sensitizing the cancer cells to apoptosis.
In addition to inducing apoptosis, imidazo[2,1-b]thiazole derivatives have been found to interfere with the cell cycle of leukemia cells. Several studies have reported that these compounds can cause cell cycle arrest, a state in which the cell is prevented from proceeding to the next phase of its division cycle. Specifically, a G2/M phase arrest has been observed in cancer cells treated with certain imidazo[2,1-b]thiazole conjugates. This indicates that the compounds may interfere with the processes of DNA repair before cell division or the formation of the mitotic spindle, ultimately preventing the cancerous cells from replicating. While some research points to these mechanisms in human leukemia cell lines such as CCRF-CEM, k562, and SR, the fundamental processes are considered relevant to understanding their potential effects on murine leukemia cells.
The following table summarizes the key mechanistic findings regarding the inhibition of leukemia cells by Imidazo[2,1-b]thiazole derivatives based on available research.
| Mechanism of Action | Observed Effects in Leukemia/Cancer Cell Lines | Relevant Signaling Pathways/Molecules |
| Apoptosis Induction | - Programmed cell death- Caspase activation- Phosphatidylserine externalization | - Akt (Protein Kinase B) phosphorylation reduction |
| Cell Cycle Arrest | - Blockade of cell cycle progression, specifically at the G2/M phase | - Interference with mitotic processes |
It is important to note that the specific molecular interactions and the full spectrum of targets for these compounds in murine leukemia cells are still areas of active investigation. The existing data, however, strongly suggest that the anti-leukemic properties of imidazo[2,1-b]thiazole derivatives are rooted in their ability to trigger cellular self-destruction and halt proliferation.
Modulation of Endothelial NO Synthase Expression
The interaction between this compound derivatives and the nitric oxide signaling pathway, particularly involving endothelial nitric oxide synthase (eNOS), is an emerging area of interest. While extensive research specifically detailing the modulation of eNOS expression by this precise chemical family is limited in publicly accessible literature, related patents indicate a therapeutic potential in this domain.
Patented research has identified certain imidazo[2,1-b]thiazole derivatives as potential modulators of endothelial nitric oxide synthase. researchgate.net This suggests that these compounds may have the capacity to influence the activity or availability of eNOS, an enzyme crucial for cardiovascular homeostasis. eNOS catalyzes the production of nitric oxide (NO) in the vascular endothelium, a key signaling molecule involved in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion to the vascular wall. The modulation of eNOS could therefore have significant implications for cardiovascular health and disease.
It is important to distinguish between the modulation of eNOS activity and the regulation of its expression. The available information points towards a potential role as modulators, which could encompass a range of actions including direct inhibition or activation of the enzyme, or indirect effects on its regulatory pathways. The precise nature of this modulation by this compound derivatives, and whether it involves changes in the transcription of the eNOS gene or the stability of its mRNA or protein, has not been extensively elucidated in peer-reviewed studies.
Further research is required to fully understand the molecular mechanisms through which these compounds may interact with the eNOS system and to confirm whether these interactions lead to a significant alteration in the expression levels of the enzyme in endothelial cells.
Computational Studies and Structural Characterization
Molecular Modeling and Simulation Techniques
Molecular modeling provides significant insights into how derivatives of imidazo[2,1-b]thiazole-3-carboxylic acid interact with protein targets at a molecular level, guiding the design of more potent and selective compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is widely applied to derivatives synthesized from the this compound core to understand their therapeutic potential.
Docking studies are instrumental in predicting the binding affinity of imidazo[2,1-b]thiazole (B1210989) derivatives towards various enzymatic receptors. By calculating a scoring function, researchers can estimate the strength of the interaction, often expressed as a binding energy in kcal/mol.
For instance, a series of novel imidazo[2,1-b]thiazole-linked thiadiazole conjugates were docked against the Glypican-3 (GPC-3) protein, a target associated with hepatocellular carcinoma. The results revealed that the synthesized compounds exhibited good binding affinities, with values ranging from -6.90 to -10.30 kcal/mol, indicating strong potential inhibitory action. nih.gov Another study involving imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole derivatives targeting the HIV-1 protease protein reported dock scores as high as -117.22, signifying a strong affinity for the target protein. researchgate.net These computational predictions help in prioritizing compounds for further biological evaluation and understanding their selectivity for specific targets. nih.govresearchgate.net
| Compound Series | Protein Target | Range of Binding Affinity / Score | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole-thiadiazole conjugates | Glypican-3 (GPC-3) | -6.90 to -10.30 kcal/mol | nih.gov |
| Imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole derivatives | HIV-1 Protease | -89.44 to -117.22 (dock score) | researchgate.net |
| 3-methyl-imidazo[2,1-b]thiazole analogs | Dihydrofolate reductase (DHFR) | Potent inhibitory profile (IC50 0.079 µM) | nih.gov |
Beyond predicting binding affinity, molecular docking elucidates the specific intermolecular forces that stabilize the ligand-target complex. For imidazo[2,1-b]thiazole derivatives, interactions such as hydrogen bonds and pi-stacking are crucial for their biological activity. nih.gov The electron-rich nature of the fused imidazole (B134444) and thiazole (B1198619) rings facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine in the active site of a target protein. nih.govnih.gov
In a study of antifolates based on the 3-methyl-imidazo[2,1-b]thiazole scaffold, molecular modeling showed high-affinity binding towards Arg22 and Phe31 residues within the DHFR binding pocket, mediated by both hydrogen bonding and π-π interactions. nih.gov Similarly, interactions between imidazolium (B1220033) and oxalato rings in certain ionic liquids are characterized by short-range on-top parallel orientations and in-plane hydrogen bonding, which promote offset stacking arrangements. nih.gov These detailed interaction maps are vital for structure-based drug design, allowing chemists to modify the scaffold to enhance these key interactions and improve potency.
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the binding event than static docking poses. These simulations confirm the stability of the interactions predicted by docking. researchgate.net
For new antimycobacterial agents derived from benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides, MD simulations were performed to understand the stability of the protein-ligand complex with the target enzyme, Pantothenate synthetase of M. tuberculosis. rsc.orgrsc.org Such studies help to visualize the conformational changes in both the ligand and the protein upon binding and confirm that the key intermolecular interactions are maintained under physiological conditions, thus validating the docking results. researchgate.netrsc.orgrsc.org
Molecular Docking Studies for Ligand-Target Interactions
Spectroscopic and Crystallographic Characterization in Research
Spectroscopic techniques are essential for the unambiguous structural confirmation of newly synthesized compounds derived from this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectra of imidazo[2,1-b]thiazole derivatives, characteristic signals for the protons on the heterocyclic core are observed. For example, the proton at the C5 position of the imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole ring typically appears as a singlet in the range of δ 7.89–8.93 ppm. mdpi.com For a 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylic acid derivative, the acidic proton of the carboxylic acid group gives a characteristic singlet far downfield, around δ 12.08 ppm, while the aromatic protons appear in the δ 7.72-8.32 ppm region. rsc.org
The ¹³C NMR spectra are equally informative. The carbon atom at the C5 position of the imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole core typically resonates between δ 100.25–116.28 ppm. mdpi.com The chemical shifts of other carbons in the rings and substituents provide a complete map of the carbon skeleton, confirming the successful synthesis of the target molecule. nih.govdergipark.org.tr
| Compound | Functional Group | Chemical Shift (δ ppm) | Reference |
|---|---|---|---|
| 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylic acid | -COOH (1H, singlet) | 12.08 | rsc.org |
| Aromatic Protons (multiplets) | 7.72 - 8.32 | rsc.org |
Pre Clinical Research Applications and Potential Therapeutic Leads
Development of Novel Antimicrobial Agents
Preliminary research has indicated that Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride exhibits notable biological activities, including antibacterial and antifungal properties. smolecule.com Studies have shown its potential efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. smolecule.com Its activity against certain fungal strains has also been suggested in early-stage research. smolecule.com The hydrochloride salt form of the compound is often utilized to improve its solubility and stability for pharmaceutical research. smolecule.com
The core structure, with its electron-deficient thiazole (B1198619) ring and nitrogen-rich imidazole (B134444) component, is believed to contribute to its ability to bind to biological targets in microorganisms. smolecule.com This has led to its exploration as a potential starting material for the development of new antimicrobial agents. smolecule.com
Table 1: Reported Antimicrobial Spectrum of this compound hydrochloride
| Microorganism | Type | Activity Reported |
| Staphylococcus aureus | Gram-positive Bacteria | Promising antibacterial effects |
| Escherichia coli | Gram-negative Bacteria | Promising antibacterial effects |
| Various fungal strains | Fungi | Preliminary effectiveness |
Data is based on preliminary in-vitro studies.
Advancements in Antitubercular Drug Discovery
While direct antitubercular activity data for this compound is not extensively detailed in available research, its role as a critical pharmacophore and precursor in the synthesis of potent antitubercular agents is acknowledged. smolecule.com Structure-activity relationship (SAR) studies on related compounds have identified the carboxylic acid derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold as important for antimycobacterial activity. smolecule.com This suggests that this compound is a valuable building block for the development of novel drugs targeting Mycobacterium tuberculosis.
Identification of Promising Anticancer Leads
Similar to its role in antitubercular research, this compound is a key intermediate in the synthesis of novel anticancer compounds. smolecule.com Research has pointed to its use in creating pan-RAF inhibitors, which are a class of targeted cancer therapies. smolecule.com The development of its hydrochloride salt was a significant step in enabling its use for these pharmaceutical applications. smolecule.com
Exploration of Anti-inflammatory and Analgesic Candidates
There is limited specific data available from the conducted searches regarding the direct anti-inflammatory and analgesic properties of this compound. However, a patent for biomarkers of sirtuin activity mentions the synthesis of 6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester, a derivative, in the context of creating compounds for treating inflammatory disorders. google.com Sirtuin activating compounds have been linked to the cholinergic anti-inflammatory pathway. google.com This suggests a potential, though indirect, link for this class of compounds to anti-inflammatory research.
Investigational Enzyme Inhibitors
This compound hydrochloride is employed as a research tool in studies investigating enzyme inhibition. smolecule.com Its structural features make it a candidate for interacting with the active sites of various enzymes. One area of research has been in the development of sirtuin activators. google.comnih.gov The synthesis of [6-(2-nitro-phenyl)-imidazo[2,1-b]thiazol-3-yl]-methanol, derived from the corresponding carboxylic acid ethyl ester, is part of a pathway to create compounds that activate SIRT1. nih.gov SIRT1 is a class III deacetylase, and its activation is being explored for therapeutic benefits in diseases related to aging and metabolism. google.comchemicalbook.com
Novel Antiviral and Antioxidant Agents
Specific studies detailing the antiviral and antioxidant activities of this compound are not available in the current body of research.
Application as Fluorescent Chemosensors (e.g., for Metal Ion Detection)
There is no specific information available from the conducted searches on the application of this compound as a fluorescent chemosensor for metal ion detection.
Q & A
Q. What are the common synthetic routes for imidazo[2,1-b]thiazole-3-carboxylic acid derivatives, and how are intermediates characterized?
The synthesis typically involves cyclization of α-haloketones with 2-aminothiazoles or Friedel-Crafts acylation under solvent-free conditions. For example, ethyl 2-methyl-benzo-[d]-imidazo[2,1-b]-thiazole-3-carboxylate is synthesized via cyclization of 2-chloro-3-oxobutanoate with thiazole precursors in 1,4-dioxane under reflux. Key intermediates are characterized using 1H NMR (e.g., methyl proton singlet at δ 2.28 ppm) and mass spectrometry (e.g., [M+1] peak at m/z = 261.2). Hydrolysis of esters to carboxylic acids is confirmed by disappearance of ethoxy protons and appearance of broad carboxylic acid peaks (~δ 12.08 ppm) .
Q. How can researchers optimize reaction conditions for imidazo[2,1-b]thiazole synthesis?
Utilize statistical design of experiments (DoE) to minimize trial runs while maximizing data quality. For instance, solvent-free Friedel-Crafts acylation with Eaton’s reagent (P2O5/MeSO3H) achieves high yields (90–96%) by optimizing temperature (80–100°C) and reagent ratios. Thin-layer chromatography (TLC) with UV detection is critical for real-time monitoring .
Q. What analytical techniques are essential for confirming the structure of imidazo[2,1-b]thiazole derivatives?
Combine NMR spectroscopy (e.g., singlet peaks for methyl groups, exchangeable protons for carboxylic acids) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography may resolve ambiguities in regiochemistry, while IR spectroscopy verifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of imidazo[2,1-b]thiazole derivatives?
Systematically compare substituent effects using structure-activity relationship (SAR) studies. For example, 6-(4-bromophenyl) substituents enhance aldose reductase inhibition (IC₅₀ = 0.87 µM), while 3-carboxamide derivatives show anti-inflammatory activity. Validate findings using in silico docking (e.g., AutoDock Vina) to correlate binding affinities with experimental data .
Q. What strategies mitigate challenges in synthesizing acid-sensitive imidazo[2,1-b]thiazole derivatives?
Avoid strongly acidic conditions (e.g., H2SO4, POCl3) for substrates with acid-labile groups. Instead, use microwave-assisted synthesis or green solvents (e.g., ethanol/water mixtures) to improve reaction tolerance. For example, hydrazine-carbothioamide coupling under mild conditions (room temperature, pH 7) preserves acid-sensitive moieties .
Q. How can this compound be functionalized for targeted drug delivery?
Employ click chemistry (CuAAC or strain-promoted) to attach triazole-linked targeting ligands. For instance, N-alkylation of piperazine intermediates with propargyl bromide enables azide-alkyne cycloaddition for site-specific conjugation. Confirm regioselectivity via 2D NMR (e.g., NOESY) .
Q. What methodologies improve the scalability of imidazo[2,1-b]thiazole synthesis for preclinical studies?
Transition from batch to continuous flow reactors to enhance reproducibility. Optimize parameters like residence time and catalyst loading using computational fluid dynamics (CFD). Pilot-scale trials with Eaton’s reagent have achieved >90% yield in solvent-free systems, reducing waste .
Methodological Recommendations
- For SAR Studies : Use fragment-based drug design (FBDD) to prioritize substituents.
- For Scale-Up : Implement process analytical technology (PAT) for real-time quality control.
- For Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) using platforms like PubChem or ChemSpider .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
